2-Sulfamoylbenzamide

Overview

Description

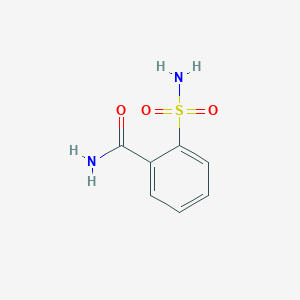

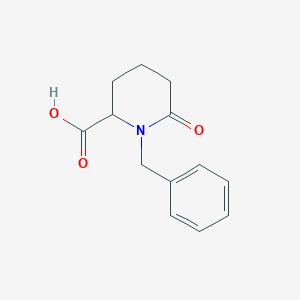

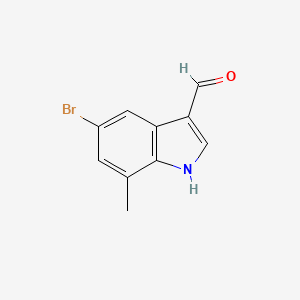

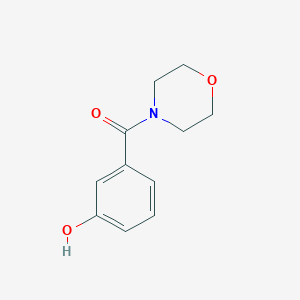

2-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S It is a derivative of benzamide, where a sulfamoyl group (-SO2NH2) is attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 2-Sulfamoylbenzamide is the Hepatitis B virus (HBV) capsid protein . This protein plays a crucial role in the life cycle of HBV, making it an attractive target for therapeutic intervention .

Mode of Action

This compound acts as a capsid assembly modulator . Instead, it binds to the same pocket at the dimer-dimer interface in the crystal structures of the core protein .

Biochemical Pathways

The action of this compound affects the encapsidation step of the HBV life cycle . This step involves the packaging of the viral pregenomic RNA-DNA polymerase complex with 120 core protein dimers into a nucleocapsid for viral DNA synthesis . By modulating the assembly of the capsid protein, this compound disrupts this crucial process .

Pharmacokinetics

A related compound, ab-423, which is also a member of the sulfamoylbenzamide class of hbv capsid inhibitors, has been studied . In CD-1 mice, AB-423 showed significant systemic exposures and higher levels of accumulation in the liver . While these findings cannot be directly extrapolated to this compound, they provide some insight into the potential ADME properties of this class of compounds.

Result of Action

The result of this compound’s action is the potent inhibition of HBV replication . By modulating the assembly of the capsid protein, it prevents the formation of functional nucleocapsids, thereby inhibiting the replication of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of human serum can affect its efficacy . In cell culture models, the addition of 40% human serum resulted in a 5-fold increase in the EC50 of AB-423 . Again, while this finding is for a related compound, it suggests that the action of this compound could also be influenced by similar factors.

Biochemical Analysis

Biochemical Properties

2-Sulfamoylbenzamide plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including the hepatitis B virus (HBV) core protein. The interaction between this compound and the HBV core protein inhibits the assembly of the viral capsid, thereby preventing the replication of the virus . Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocytes, for instance, this compound inhibits the replication of HBV by preventing the assembly of the viral capsid . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in viral replication and immune response, thereby enhancing the antiviral activity of the host cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the dimer-dimer interface of the HBV core protein, inhibiting its assembly into a functional capsid . This binding interaction is facilitated by the unique structural features of this compound, which allow it to fit into the binding pocket of the core protein. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in viral replication, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation of this compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of viral inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence its efficacy and toxicity, as certain metabolites may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of this compound, allowing it to reach its target sites within the cell. The distribution of this compound can also be influenced by its binding affinity to various cellular components, which can affect its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with viral proteins and other biomolecules . The localization of this compound is facilitated by specific targeting signals and post-translational modifications, which direct it to its target compartments within the cell . These localization mechanisms are essential for the antiviral activity of this compound, as they ensure that the compound reaches its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Sulfamoylbenzamide can be synthesized through various methods. One common approach involves the reaction of chlorosulfonylbenzoic acid with ammonia or an amine to form the corresponding sulfonamide. This intermediate is then converted to the desired benzamide derivative using carbodiimide coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Sulfamoylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.

Comparison with Similar Compounds

2-Sulfamoylbenzamide can be compared with other benzamide derivatives and sulfonamides:

Benzamide Derivatives: These compounds share a common benzamide core but differ in their substituents, which can significantly alter their biological activity.

Sulfonamides: Similar to this compound, sulfonamides contain the sulfonamide group but may have different aromatic or aliphatic backbones.

List of Similar Compounds

Benzamide: The parent compound without the sulfamoyl group.

Sulfanilamide: A sulfonamide with an aniline backbone.

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: A derivative with potent inhibitory activity against h-NTPDases.

Properties

IUPAC Name |

2-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBLZLWZAHUKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594314 | |

| Record name | 2-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36547-00-9 | |

| Record name | 2-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Sulfamoylbenzamide derivatives attractive for targeting Cathepsin D?

A: Research indicates that certain this compound derivatives exhibit selective inhibition of Cathepsin D over other aspartic proteases like Plasmepsin II []. This selectivity is crucial as Cathepsin D is a promising drug target for diseases like breast cancer, while Plasmepsin II is essential for the malaria parasite Plasmodium falciparum. Targeting Cathepsin D without affecting Plasmepsin II could lead to therapies with fewer side effects.

Q2: How do these compounds interact with Cathepsin D at a molecular level?

A: While the exact binding mode requires further investigation, docking studies suggest that this compound derivatives interact favorably with the active site of Cathepsin D []. These compounds likely establish interactions with key amino acid residues within the enzyme's active site, hindering its catalytic activity. Notably, these compounds demonstrated better docking scores with Cathepsin D compared to Plasmepsin II, aligning with their observed selectivity.

Q3: What is the significance of the reported IC50 values for these compounds?

A: The study identified N-(3-chlorophenyl)-2-sulfamoylbenzamide as the most potent inhibitor among the tested this compound derivatives, exhibiting an IC50 value of 1.25 μM against Cathepsin D []. This finding, along with the IC50 values ranging from 1.25-2.0 μM for other tested derivatives, suggests that these compounds effectively inhibit Cathepsin D at micromolar concentrations. Further research is needed to optimize their potency and explore their efficacy in biological systems.

Q4: How does the structure of this compound derivatives relate to their inhibitory activity?

A: While the research primarily focuses on a small set of this compound derivatives, it highlights the influence of substituents on the phenyl ring on inhibitory activity against Cathepsin D []. Further structure-activity relationship (SAR) studies are crucial to understand how modifications to the this compound scaffold influence potency, selectivity, and pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)